molecular formula C14H8FNO2 B7809006 4-(2-Fluoro-4-formylphenoxy)benzonitrile

4-(2-Fluoro-4-formylphenoxy)benzonitrile

Cat. No. B7809006
M. Wt: 241.22 g/mol
InChI Key: RYEFXECQBSHNGV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-formylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H8FNO2 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-(2-Fluoro-4-formylphenoxy)benzonitrile and similar compounds have been utilized as key intermediates in various synthesis processes. For instance, compounds like 2-Fluoro-4-bromobiphenyl, a close relative, are crucial in the manufacture of materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu, Gu, Zhang, & Xu, 2009). Additionally, derivatives such as 4-Amino-2-(trifluoromethyl)benzonitrile, serve as intermediates in synthesizing drugs like bicalutamide (Tong-bin, 2012).

Liquid Crystal and Self-Assembly Studies

  • Research on compounds like 4-(2-Fluoro-4-formylphenoxy)benzonitrile focuses on their role in liquid crystals and self-assembly behaviors. The influences of various lateral groups, including -CN and -F, on similar benzonitrile-based dimers, have been studied to understand their behavior in liquid crystal (LC) phases. These studies help in understanding the self-assembly and LC behavior of such compounds (M K et al., 2022).

Photophysical and Chemical Properties

  • The photophysical and chemical properties of similar fluorinated compounds have been extensively studied. For example, the introduction of fluoro-substituents in compounds like 4-(1-azetidinyl)benzonitrile has been shown to influence fluorescence yields and decay times in various solvents, providing insights into their photophysical behaviors (Druzhinin, Jiang, Demeter, & Zachariasse, 2001).

Continuous Flow Chemistry Applications

  • Research in continuous flow chemistry has explored the iodination of similar fluorinated benzonitriles, demonstrating the utility of these compounds in developing more efficient and scalable chemical processes (Dunn et al., 2018).

Photocatalytic Applications

  • The photocatalytic generation of reactive intermediates from compounds like 4-(trifluoromethoxy)benzonitrile, closely related to 4-(2-Fluoro-4-formylphenoxy)benzonitrile, has been reported. This process leads to the fragmentation into fluorophosgene and benzonitrile, demonstrating potential applications in photocatalysis (Petzold et al., 2018).

properties

IUPAC Name

4-(2-fluoro-4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(9-17)3-6-14(13)18-12-4-1-10(8-16)2-5-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFXECQBSHNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-formylphenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.